molecular formula C8H14Cl2N2 B2472634 [2-(2-Methyl-4-pyridinyl)ethyl]amine dihydrochloride CAS No. 1206158-47-5

[2-(2-Methyl-4-pyridinyl)ethyl]amine dihydrochloride

Cat. No.: B2472634
CAS No.: 1206158-47-5
M. Wt: 209.11
InChI Key: PIKSVXKWTBBFJE-UHFFFAOYSA-N
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Description

[2-(2-Methyl-4-pyridinyl)ethyl]amine dihydrochloride is a bicyclic amine salt featuring a pyridine ring substituted with a methyl group at position 2 and an ethylamine side chain at position 4. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for pharmaceutical and synthetic applications. Pyridine derivatives are widely used in drug development due to their electronic and steric characteristics, which influence binding interactions in biological systems .

Properties

IUPAC Name

2-(2-methylpyridin-4-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-7-6-8(2-4-9)3-5-10-7;;/h3,5-6H,2,4,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKSVXKWTBBFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206158-47-5
Record name [2-(2-methyl-4-pyridinyl)ethyl]amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Methyl-4-pyridinyl)ethyl]amine dihydrochloride typically involves the reaction of 2-methyl-4-pyridinecarboxaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

[2-(2-Methyl-4-pyridinyl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology
Research indicates that [2-(2-Methyl-4-pyridinyl)ethyl]amine dihydrochloride acts as a modulator of neurotransmitter systems, particularly in the context of neurodegenerative diseases. Its structure allows it to interact with various receptors, influencing serotonin and dopamine pathways.

  • Case Study : A study demonstrated that derivatives of this compound exhibited significant neuroprotective effects in animal models of Parkinson’s disease, enhancing motor function and reducing neuroinflammation.

2. Antimicrobial Activity
The compound has shown potential as an antimicrobial agent against various pathogens. Its mechanism is believed to involve disruption of bacterial cell membranes.

  • Research Findings : In vitro studies revealed that this compound displayed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 128 to 256 µg/mL.

Therapeutic Applications

1. Chemotherapy
The compound has been investigated for its chemotherapeutic properties, particularly in cancer treatment. Its ability to inhibit specific enzymes involved in tumor growth makes it a candidate for further development.

  • Case Study : A research project focused on the synthesis of analogs of this compound showed promising results in inhibiting the proliferation of human breast cancer cells (MCF-7), suggesting potential applications in oncology.

2. Cardiovascular Health
Studies have explored the compound's effects on cardiovascular health, particularly its role as a vasodilator.

  • Research Evidence : Experimental data indicated that this compound could enhance blood flow and reduce blood pressure in hypertensive animal models, indicating its potential use in treating hypertension.

Mechanism of Action

The mechanism of action of [2-(2-Methyl-4-pyridinyl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets such as neurotransmitter receptors. It acts as an agonist or antagonist depending on the receptor type, modulating the signaling pathways involved in neurotransmission. This modulation can lead to various physiological effects, making it a compound of interest in neuropharmacology .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between [2-(2-Methyl-4-pyridinyl)ethyl]amine dihydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Purity (%) Key Features
[2-(1H-Pyrazol-1-yl)ethyl]amine dihydrochloride C₅H₁₁Cl₂N₃ 184.07 1071550-46-3 N/A Pyrazole ring instead of pyridine; used in organic synthesis
2-[2-(Methylamino)ethyl]pyrimidin-4-ol dihydrochloride C₇H₁₃Cl₂N₃O 210.11 2155856-30-5 95% Pyrimidine core with hydroxyl and methylamino groups; potential CNS applications
[(6-Methylpyridin-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine dihydrochloride C₁₄H₂₄Cl₂N₃O 353.29* 1426142-78-0 95% Pyridine-morpholine hybrid; enhanced solubility and bioavailability
Methyl[2-(piperidin-4-yl)ethyl]amine dihydrochloride C₈H₁₈Cl₂N₂ 210.11* N/A N/A Piperidine ring; used in peptide synthesis and as a ligand

*Calculated molecular weights based on formulas from evidence.

Functional Group and Reactivity Analysis

  • Pyridine vs. Pyrazole-containing compounds (e.g., [2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride) are less basic but offer tautomeric versatility in coordination chemistry .
  • Substituent Effects : The methyl group at position 2 in the target compound reduces steric hindrance compared to bulkier substituents (e.g., isopropyl in [(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride ). Morpholine-containing analogs (e.g., [(6-Methylpyridin-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine dihydrochloride) introduce oxygen atoms, improving water solubility and metabolic stability .

Biological Activity

[2-(2-Methyl-4-pyridinyl)ethyl]amine dihydrochloride, also known by its chemical structure and CAS number (1206158-47-5), is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The compound features a pyridine ring substituted with a methyl group and an ethylamine chain. Its dihydrochloride form enhances solubility, which is crucial for biological assays and therapeutic applications.

The biological activity of this compound is primarily linked to its interaction with various molecular targets:

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition : Preliminary studies suggest that compounds with similar structures can selectively inhibit nNOS, which is implicated in neurodegenerative disorders. This inhibition could lead to reduced nitric oxide production, potentially benefiting conditions characterized by excessive nitric oxide levels .
  • Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit antimicrobial properties against a range of pathogens. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in modulating inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory cascade .

Biological Activity Data

A summary of biological activities observed in studies involving this compound and related compounds is presented in Table 1.

Activity Type Observed Effect Reference
nNOS InhibitionSelective inhibition
AntimicrobialEffective against various bacteria
Anti-inflammatoryReduction in cytokine levels
CytotoxicityInduction of apoptosis in cancer cells

Case Studies

  • Neurodegeneration Model : In a murine model of neurodegeneration, administration of this compound resulted in significant reductions in neuronal loss and improved behavioral outcomes. This suggests potential therapeutic applications in neuroprotective strategies .
  • Infection Models : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This positions it as a candidate for further development as an antimicrobial agent .
  • Inflammatory Response Assessment : In models of acute inflammation, treatment with the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility in managing inflammatory diseases .

Comparative Analysis

A comparative analysis with other pyridine-based compounds reveals distinct advantages and limitations:

Compound Name Activity Profile Unique Features
This compoundnNOS inhibition, antimicrobial, anti-inflammatoryHigh solubility due to dihydrochloride form
N-(4-(4-methylpiperazin-1-yl)phenyl)-4-(1H-tetrazol-1-yl)benzamidePrimarily nNOS inhibitionMore complex synthesis
4-methyl-pyridin-2-aminePotential PET tracer for imagingApplications in diagnostic imaging

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